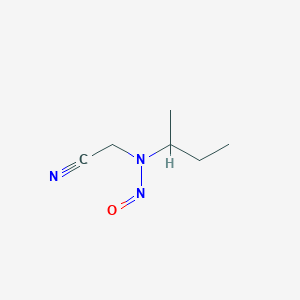
Zinc, (4-acetylphenyl)bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, (4-acetylphenyl)bromo-: is an organozinc compound that features a zinc atom bonded to a (4-acetylphenyl)bromo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (4-acetylphenyl)bromo- typically involves the reaction of a (4-acetylphenyl)bromo compound with a zinc reagent. One common method is the use of a Grignard reagent, where the (4-acetylphenyl)bromo compound reacts with magnesium to form a Grignard reagent, which is then treated with a zinc halide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of Zinc, (4-acetylphenyl)bromo- may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. This includes maintaining an inert atmosphere, controlling temperature, and using high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: Zinc, (4-acetylphenyl)bromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Zinc, (4-acetylphenyl)bromo- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a precursor for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential role in drug development and as a tool for probing biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in medicinal chemistry .
Industry: In the industrial sector, Zinc, (4-acetylphenyl)bromo- is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable bonds with other elements make it valuable in material science .
Mecanismo De Acción
The mechanism of action of Zinc, (4-acetylphenyl)bromo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the (4-acetylphenyl)bromo group. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. The (4-acetylphenyl)bromo group provides a reactive site for substitution and other reactions .
Molecular Targets and Pathways: In biological systems, Zinc, (4-acetylphenyl)bromo- may interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- Zinc, (4-methylphenyl)bromo-
- Zinc, (4-ethylphenyl)bromo-
- Zinc, (4-methoxyphenyl)bromo-
Comparison: Zinc, (4-acetylphenyl)bromo- is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to its analogs. The acetyl group can participate in additional reactions, such as nucleophilic addition and condensation, making it more versatile in synthetic applications .
Propiedades
Número CAS |
135579-88-3 |
|---|---|
Fórmula molecular |
C8H7BrOZn |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-phenylethanone |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-7(9)8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PJGXUQPVDPATHT-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




